![molecular formula C17H25N5O2 B2803394 4,7-Dimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 904372-19-6](/img/structure/B2803394.png)
4,7-Dimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
4,7-Dimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The specific chemical reactions involving 4,7-Dimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-Dimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione are not detailed in the available resources .Scientific Research Applications
Inhibition of Photosystem II
The compound has been investigated for its potential as an inhibitor at the Q(B) site of the photosystem II D1 reaction center protein. Studies have identified it, among others in its class, as non-competitive inhibitors in respect to Photosystem II herbicides, showcasing a novel approach to Photosystem II inhibition. This suggests its utility in exploring the biochemical pathways of photosynthesis and potentially developing new herbicides with unique modes of action (Oettmeier, Masson, & Hecht, 2001).
Synthesis and Pharmacological Applications
Research into the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives, which are structurally related, has revealed potent 5-HT(1A) receptor ligands. Preliminary studies suggest anxiolytic-like and antidepressant activities in preclinical models, underscoring the compound's potential for developing new therapeutic agents targeting CNS disorders (Zagórska et al., 2009).
Development of Synthetic Methods
Advancements in synthetic chemistry have facilitated the creation of glycolurils and their analogues, including derivatives of imidazo[4,5-d]imidazole-2,5(1H,3H)-diones. These compounds find applications across various scientific and technological fields, including pharmacology, explosives, and supramolecular chemistry, highlighting the broad utility of this chemical class in research and development (Kravchenko, Baranov, & Gazieva, 2018).
Novel Inhibitors of Kinase Activity
Further research has identified imidazo[4,5-h]isoquinolin-9-ones as novel inhibitors of the lck kinase, crucial for T-cell activation. Through structure-activity relationship studies, modifications leading to enhanced inhibitory activity were discovered, providing insights into kinase inhibition and potential therapeutic applications for autoimmune diseases and cancer (Snow et al., 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4,7-dimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-6-7-8-9-20-15(23)13-14(19(5)17(20)24)18-16-21(13)10-12(4)22(16)11(2)3/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZRNKHSNSLHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C=C(N3C(C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
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